molecular formula C10H13F2NO B15072975 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine

2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine

Katalognummer: B15072975
Molekulargewicht: 201.21 g/mol
InChI-Schlüssel: YVGBKBBLQCBYEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine is a chemical compound with the molecular formula C10H13F2NO and a molecular weight of 201.21 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine typically involves the reaction of 4-(2,2-difluoroethoxy)benzaldehyde with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine is widely used in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine can be compared with similar compounds such as:

    4-(2,2-Difluoroethoxy)phenylmethanamine: Similar structure but different functional groups.

    2-[4-(2,2-Difluoroethoxy)phenyl]ethanol: Similar backbone but different functional groups.

    4-(2,2-Difluoroethoxy)benzaldehyde: Precursor in the synthesis of the target compound. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C10H13F2NO

Molekulargewicht

201.21 g/mol

IUPAC-Name

2-[4-(2,2-difluoroethoxy)phenyl]ethanamine

InChI

InChI=1S/C10H13F2NO/c11-10(12)7-14-9-3-1-8(2-4-9)5-6-13/h1-4,10H,5-7,13H2

InChI-Schlüssel

YVGBKBBLQCBYEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCN)OCC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.